molecular formula C9H10N2OS B14445881 Benzeneacetamide, N-(aminothioxomethyl)- CAS No. 75127-93-4

Benzeneacetamide, N-(aminothioxomethyl)-

Cat. No.: B14445881
CAS No.: 75127-93-4
M. Wt: 194.26 g/mol
InChI Key: ZUAFSRDYQVCEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetamide, N-(aminothioxomethyl)- is a thioamide derivative characterized by a benzene ring linked to an acetamide group, where the nitrogen atom is substituted with an aminothioxomethyl (-NH-CS-NH₂) moiety. Thioamides are known for their enhanced stability against enzymatic hydrolysis compared to oxygen-containing analogs, making them of interest in pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-carbamothioyl-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAFSRDYQVCEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451694
Record name Benzeneacetamide, N-(aminothioxomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75127-93-4
Record name Benzeneacetamide, N-(aminothioxomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-(aminothioxomethyl)- typically involves the reaction of benzeneacetamide with a thioxomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetamide, N-(aminothioxomethyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Benzeneacetamide, N-(aminothioxomethyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biology, this compound may be used in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

Medicine: In medicine, Benzeneacetamide, N-(aminothioxomethyl)- has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs with specific therapeutic targets.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-(aminothioxomethyl)- involves its interaction with specific molecular targets. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzeneacetamide, N-(aminothioxomethyl)- with structurally related benzeneacetamide derivatives, focusing on substituent effects, physical properties, and applications.

Compound Name Key Substituent Molecular Weight (g/mol) Melting Point (°C) Applications/Notes Safety/Toxicity
Benzeneacetamide, N-(aminothioxomethyl)- -NH-CS-NH₂ Not explicitly reported Not reported Hypothesized use in drug design (thioamide stability) Limited data; potential hepatotoxicity
Benzeneacetamide, N-(5-amino-2-fluorophenyl)- -NH-(5-amino-2-fluorophenyl) ~250 (estimated) 180–182 Pharmaceutical intermediate (fluorine enhances bioavailability) No specific SDS data
Phenacemide (N-(aminocarbonyl)benzeneacetamide) -NH-CONH₂ (urea derivative) 178.18 212–214 (literature) Anticonvulsant drug (e.g., Fenurone®); historical use in epilepsy treatment Known CNS side effects (drowsiness)
N-Benzylacetoacetamide -CH₂-C(O)-NH-Benzyl 191.24 Not reported Industrial applications (e.g., pigment synthesis) Limited toxicity data
N-[2-(diethylamino)ethyl]-2-phenylacetamide -NH-(diethylaminoethyl) 248.36 Not reported Potential local anesthetic or neuromuscular agent (amine functionality) Requires handling precautions

Structural and Functional Analysis:

  • Thioamide vs.
  • Halogenated Derivatives (Fluorophenyl Substituent): The fluorinated analog () exhibits a melting point of 180–182°C, suggesting higher crystallinity due to halogen interactions. Fluorine also improves metabolic stability in drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.